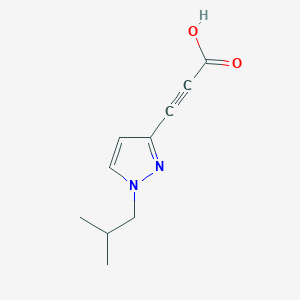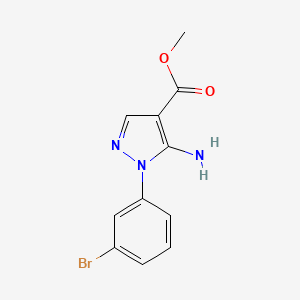
5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-メチルチオフェン-2-イル)オキサゾール-2-カルボン酸は、チオフェン環とオキサゾール環の両方を特徴とする複素環化合物です。
2. 製法
合成経路と反応条件: 5-(5-メチルチオフェン-2-イル)オキサゾール-2-カルボン酸の合成は、通常、適切な前駆体の環化反応を含みます。 一般的な方法の1つは、特定の条件下で5-メチルチオフェン-2-カルボン酸をオキサゾール誘導体と反応させて目的の生成物を得る方法です .
工業生産方法: この化合物の工業生産方法は広く文書化されていません。大規模合成は、収率と純度を高めるためにラボ規模の合成法を最適化する必要があるとともに、費用対効果と環境への影響も考慮する必要があります。
反応の種類:
酸化: 5-(5-メチルチオフェン-2-イル)オキサゾール-2-カルボン酸のチオフェン環は、酸化反応を起こすことがあり、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、オキサゾール環を標的にすることができ、より飽和した複素環に変換される可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロゲン、ハロアルカン、有機金属化合物などの試薬がよく使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、チオフェン環の酸化によりスルホキシドが生成される可能性があり、置換反応によりさまざまな官能基が導入され、化合物の汎用性が向上する可能性があります .
4. 科学研究への応用
5-(5-メチルチオフェン-2-イル)オキサゾール-2-カルボン酸は、科学研究でいくつかの応用があります。
化学: より複雑な分子や材料の合成におけるビルディングブロックとして役立ちます。
生物学: この化合物の独特の構造は、生体高分子との相互作用を研究するための候補となります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid with an oxazole derivative under specific conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it into more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
科学的研究の応用
5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
作用機序
5-(5-メチルチオフェン-2-イル)オキサゾール-2-カルボン酸の作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用し、その活性を調節する可能性があります。 分子標的と経路は、化合物の特定の修飾とそれが使用される生物学的コンテキストによって異なります .
類似の化合物:
- 5-(5-メチルチオフェン-2-イル)イソキサゾール-4-カルボン酸
- 5-(5-メチルチオフェン-2-イル)-1,3-オキサゾール-4-カルボン酸
比較: 5-(5-メチルチオフェン-2-イル)オキサゾール-2-カルボン酸は、オキサゾール環とカルボン酸基の特定の位置によりユニークです。この構造配置は、類似の化合物と比較して反応性と相互作用に影響を与える可能性があります。 たとえば、イソキサゾール誘導体は異なる電子特性を示す可能性があり、1,3-オキサゾール変異体は異なる立体効果を持つ可能性があります .
類似化合物との比較
- 5-(5-Methylthiophen-2-yl)isoxazole-4-carboxylic acid
- 5-(5-Methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid
Comparison: 5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid is unique due to the specific positioning of the oxazole ring and the carboxylic acid group. This structural arrangement can influence its reactivity and interactions compared to similar compounds. For instance, the isoxazole derivative may exhibit different electronic properties, while the 1,3-oxazole variant could have distinct steric effects .
特性
分子式 |
C9H7NO3S |
|---|---|
分子量 |
209.22 g/mol |
IUPAC名 |
5-(5-methylthiophen-2-yl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-2-3-7(14-5)6-4-10-8(13-6)9(11)12/h2-4H,1H3,(H,11,12) |
InChIキー |
FROAPUGRCIUMKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2=CN=C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11797187.png)



![4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11797239.png)




![2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11797267.png)

